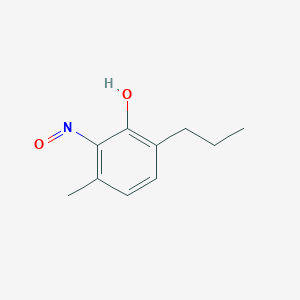![molecular formula C16H19ClO2S2 B14275811 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride CAS No. 185329-95-7](/img/structure/B14275811.png)
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride is an organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a phenyl ring The phenyl ring is further substituted with a methyl group and a 3-methylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Sulfonylation: The thiophene ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with a methyl group and a 3-methylbutyl group through Friedel-Crafts alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Functionalized Thiophenes: Resulting from oxidation or reduction reactions.
科学研究应用
Chemistry
In organic synthesis, 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride serves as a versatile intermediate for the preparation of various functionalized thiophenes and sulfonyl-containing compounds.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In materials science, this compound can be used to create polymers and other materials with specific electronic or optical properties. It may also be used in the development of sensors and other advanced materials.
作用机制
The mechanism by which 3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride exerts its effects depends on its specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and biochemical pathways.
相似化合物的比较
Similar Compounds
Thiophene-2-sulfonyl Chloride: Lacks the substituted phenyl ring, making it less complex but also less versatile.
3-Phenylthiophene-2-sulfonyl Chloride: Similar structure but without the methyl and 3-methylbutyl groups, leading to different reactivity and applications.
2-Methylthiophene-3-sulfonyl Chloride: Different substitution pattern on the thiophene ring, affecting its chemical properties.
Uniqueness
3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in creating complex molecules and materials with tailored properties.
属性
CAS 编号 |
185329-95-7 |
|---|---|
分子式 |
C16H19ClO2S2 |
分子量 |
342.9 g/mol |
IUPAC 名称 |
3-[2-methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C16H19ClO2S2/c1-11(2)4-5-13-6-7-14(12(3)10-13)15-8-9-20-16(15)21(17,18)19/h6-11H,4-5H2,1-3H3 |
InChI 键 |
ABVLORQXQFOBEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CCC(C)C)C2=C(SC=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


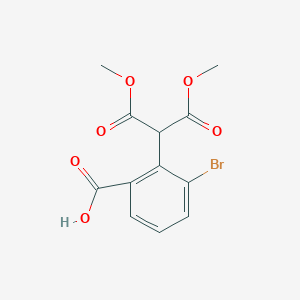
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
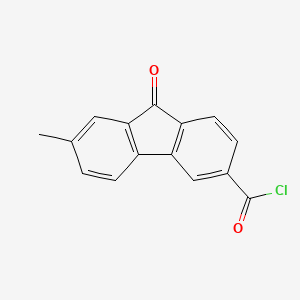
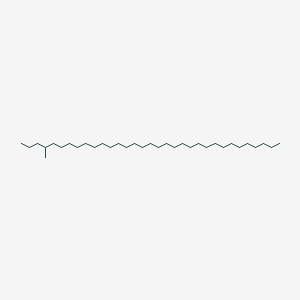
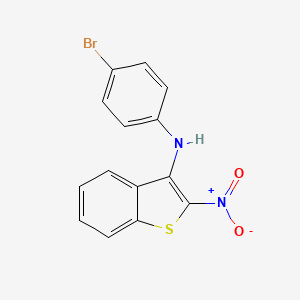
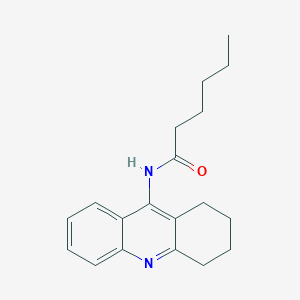
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
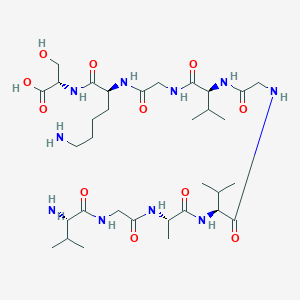
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)

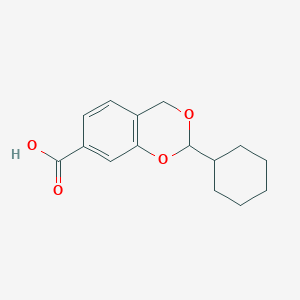
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
